
2-chloro-N-(2-chloro-4-methylphenyl)propanamide
Overview
Description
“2-chloro-N-(2-chloro-4-methylphenyl)propanamide” is a chemical compound with the molecular weight of 232.11 . It is also known as CNMP .
Synthesis Analysis
A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of CNMP in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The InChI code for this compound is1S/C10H11Cl2NO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) . Chemical Reactions Analysis
The study focused on developing and optimizing the continuous cooling crystallization of CNMP in the MSMPR crystallizer in relation to the yield by determining the effects of varying the residence time and the agitation rates .Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
Environmental Behavior and Toxicology of Related Compounds
Research studies have focused on the environmental behavior, toxicology, and potential for degradation of compounds closely related to 2-chloro-N-(2-chloro-4-methylphenyl)propanamide, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and others. These studies provide insights into the impact of such chemicals on ecosystems and human health.
Global Trends in Herbicide Toxicity Studies : A scientometric review highlighted the advancement in research on the toxicology and mutagenicity of 2,4-D, a widely used herbicide. This review utilized a quantitative method to visualize and summarize the development in this field, identifying trends like occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption of Phenoxy Herbicides : A comprehensive review on the sorption experiments of 2,4-D and other phenoxy herbicides revealed how soil parameters like pH and organic carbon content play a crucial role in their environmental behavior. This understanding is essential for assessing the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Antimicrobial Triclosan and By-Products : Though not directly related, the review on triclosan, a synthetic antibacterial agent, provides insights into how chemical compounds can persist in the environment and potentially transform into more toxic forms. It underscores the importance of understanding the environmental and health impacts of chemical agents (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Treatment of Pesticide Industry Wastewater : This research discussed treatment options for high-strength wastewater from the pesticide industry, indicating the challenges and potential solutions for managing pollutants from pesticide production, including compounds similar to this compound (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
Future Directions
Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The development of design and optimization strategies that deliver robust, tunable, and scalable API manufacturing processes is a major focus of research .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMCANJRUCPJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


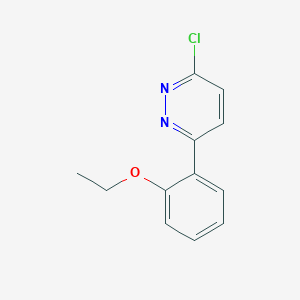
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
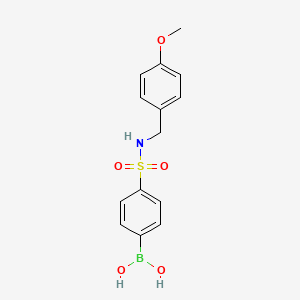
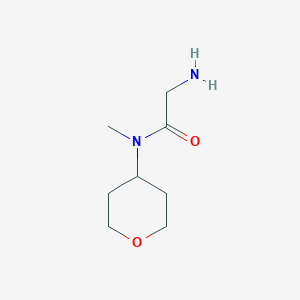

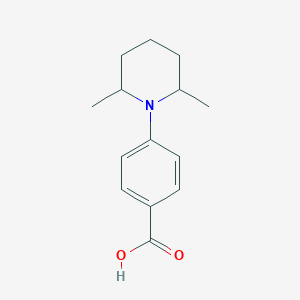



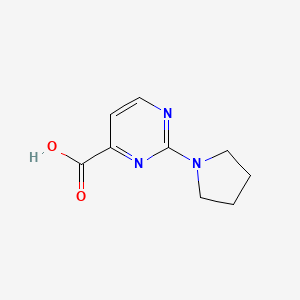

amine](/img/structure/B1461388.png)


